![molecular formula C14H10N2O B6285903 2-Hydroxy-5-(naphthalen-1-yl)pyrimidine, 95% CAS No. 103824-19-7](/img/structure/B6285903.png)
2-Hydroxy-5-(naphthalen-1-yl)pyrimidine, 95%
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Description
2-Hydroxy-5-(naphthalen-1-yl)pyrimidine is a compound that has been used in the modification of primary amine functionalized drugs . It has been involved in the production of new organic zwitterionic compounds via condensation reaction with 2-hydroxy-1-naphthaldehyde .
Synthesis Analysis
The synthesis of 2-Hydroxy-5-(naphthalen-1-yl)pyrimidine involves a condensation reaction with 2-hydroxy-1-naphthaldehyde . This reaction produces new organic zwitterionic compounds . The synthesis of pyrimidines has been described in numerous methods .Molecular Structure Analysis
The crystal structures of the compounds produced from 2-Hydroxy-5-(naphthalen-1-yl)pyrimidine were confirmed to be imine-based zwitterionic products via single-crystal X-ray diffraction (SC-XRD) analysis . The stabilization of these crystalline compounds is achieved via various noncovalent interactions .Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit a wide range of biological activities such as antibacterial, antiproliferative, cancer chemopreventive, antirheumatic, antihistaminic, antimyopic, antiasthmatic, etc .
Mode of Action
It’s synthesized via a one-pot three-component reaction involving the formation of two c–c bonds, one c–o bond, and one c–n bond in a single synthetic operation . This suggests that the compound might interact with its targets through these functional groups, leading to changes in the target’s function or structure.
Biochemical Pathways
Similar compounds have been reported to affect various pathways such as cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding .
Action Environment
It’s synthesized under solvent-free conditions at 120°c , suggesting that it might be stable under high temperatures.
properties
IUPAC Name |
5-naphthalen-1-yl-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-15-8-11(9-16-14)13-7-3-5-10-4-1-2-6-12(10)13/h1-9H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZLHHQCUOWSSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CNC(=O)N=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Naphthalen-1-yl)pyrimidin-2-ol | |
CAS RN |
103824-19-7 |
Source
|
Record name | 5-(1-Naphthalenyl)-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103824-19-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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